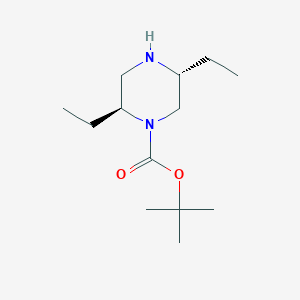

tert-Butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate

Description

tert-Butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and ethyl substituents at the 2S and 5R positions of the piperazine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs requiring stereochemical precision. Its structure combines lipophilic ethyl groups with the polar Boc group, balancing solubility and reactivity for diverse applications, including protease inhibitors and kinase modulators .

Properties

IUPAC Name |

tert-butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKIKMMLXSNKCO-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1C(=O)OC(C)(C)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

Starting Materials: Piperazine derivative, tert-butyl chloroformate, triethylamine.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Procedure: The piperazine derivative is dissolved in the solvent, and triethylamine is added. Tert-butyl chloroformate is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and efficient method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the piperazine derivative.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a ligand for various biological targets, making it useful in drug development.

Case Study : In a study involving enzyme inhibitors, this compound was evaluated for its ability to inhibit specific enzymes linked to disease pathways. The results indicated promising inhibitory activity, suggesting its potential as a therapeutic agent against certain conditions .

Biological Studies

The compound has been employed in biological assays to understand its interaction with receptors and enzymes. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacological applications.

Research Findings : Studies have shown that this compound can influence cellular signaling pathways by acting on specific receptors involved in inflammation and immune responses .

Chemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex organic molecules and pharmaceuticals. Its stability and reactivity facilitate the development of new chemical entities.

Example Applications :

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The piperazine ring can interact with various biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethyl vs. Methyl Groups

tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate (CAS 548762-66-9)

- Structure : Methyl groups replace ethyl at the 2S and 5S positions.

- Properties :

- Applications : Preferred in reactions requiring faster deprotection kinetics under acidic conditions .

tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate (CAS 1240586-48-4)

Table 1: Physical Properties of Diethyl vs. Dimethyl Analogs

Aromatic and Heterocyclic Substituents

tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate (2k)

- Structure : A pyridinylphenyl group introduces aromaticity and hydrogen-bonding capability.

- NMR Data : Distinct aromatic protons at δ 8.67–7.18 ppm (1H NMR) and carbonyl signals at δ 157.11 ppm (13C NMR) .

- Applications: Potential kinase inhibitors due to pyridine’s metal-coordinating ability .

tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate

Stereochemical Variations

(2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine

Functional Group Modifications

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 1403898-64-5)

- Structure : Hydroxymethyl group introduces polarity and hydrogen-bonding capacity.

- Storage : Requires refrigeration to prevent oxidation of the hydroxymethyl group .

tert-Butyl 2,5,5-trimethylpiperazine-1-carboxylate (CAS 308109-96-8)

Key Findings and Implications

Lipophilicity vs. Solubility : Ethyl substituents enhance membrane permeability but reduce aqueous solubility compared to methyl or hydroxymethyl analogs .

Stereochemistry : The (2S,5R) configuration is critical for binding chiral targets, as seen in protease inhibitors .

Synthetic Flexibility : Boc-protected piperazines allow modular derivatization, enabling rapid library synthesis for drug discovery .

Biological Activity

tert-Butyl (2S,5R)-2,5-diethylpiperazine-1-carboxylate is a compound within the piperazine family, known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperazine ring substituted with ethyl groups at the 2 and 5 positions and a tert-butyl ester at the carboxylic acid position. The stereochemistry denoted by (2S,5R) suggests specific spatial configurations that can significantly influence its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes. The compound's mechanism involves:

- Binding Affinity : The stereochemistry plays a crucial role in how well the compound binds to its targets.

- Modulation of Activity : By binding to specific receptors or enzymes, it can enhance or inhibit their activity, leading to various physiological effects.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In particular:

- Inhibition of Multidrug Resistance : Some studies have shown that compounds similar to this compound can act as efflux pump inhibitors in bacteria, thus enhancing the efficacy of conventional antibiotics against resistant strains .

CNS Activity

Piperazine derivatives are also known for their effects on the central nervous system (CNS):

- Serotonin Modulation : Some analogs have been reported to interact with serotonin receptors, suggesting potential applications in treating mood disorders .

- Psychostimulant Effects : Research into related compounds has highlighted their potential in addressing psychostimulant use disorders .

Structure-Activity Relationship (SAR)

A detailed understanding of SAR is critical for optimizing the biological activity of piperazine derivatives. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Ethyl substitution at positions 2 and 5 | Enhances binding affinity to CNS receptors |

| Tert-butyl group | Increases lipophilicity, aiding in membrane permeability |

| Stereochemistry (2S,5R) | Influences receptor selectivity and efficacy |

Small modifications to the structure can lead to significant changes in biological activity, emphasizing the need for careful design in drug development.

Case Study 1: Antimicrobial Potentiation

In a recent study, this compound was tested alongside standard antibiotics against multi-drug resistant strains. The results demonstrated that this compound could enhance the effectiveness of antibiotics like ciprofloxacin by inhibiting bacterial efflux pumps .

Case Study 2: CNS Effects

Another investigation explored the effects of similar piperazine derivatives on serotonin receptor modulation. The findings suggested that these compounds could serve as potential therapeutic agents for depression by increasing serotonin availability in synaptic clefts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.